2-Cyano-2-hexylbenzodithiolate
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Overview
Description
2-Cyano-2-hexylbenzodithiolate is an organic compound with the chemical formula C14H17NS2. It is a white to yellow solid with a characteristic thiol odor. This compound is known for its solubility in various solvents and its stability under certain conditions. It is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .
Preparation Methods
The synthesis of 2-Cyano-2-hexylbenzodithiolate typically involves organic chemical synthesis methods. One common route includes the reaction of benzenecarbodithioic acid with 1-cyano-1-methylpentyl ester. The reaction conditions often involve the use of solvents and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve larger-scale reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Cyano-2-hexylbenzodithiolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in substitution reactions where the cyano or hexyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-Cyano-2-hexylbenzodithiolate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic sulfur compounds.
Biology: It can be used in studies involving thiol-based biochemistry and enzyme inhibition.
Industry: Used as a catalyst or stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyano-2-hexylbenzodithiolate involves its interaction with molecular targets through its thiol and cyano groups. These functional groups can form bonds with various biological molecules, affecting their function. The pathways involved may include enzyme inhibition or activation, depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 2-Cyano-2-hexylbenzodithiolate include other benzodithiolate derivatives such as:
- 2-Cyano-2-methylbenzodithiolate
- 2-Cyano-2-ethylbenzodithiolate
- 2-Cyano-2-propylbenzodithiolate Compared to these compounds, this compound is unique due to its specific hexyl group, which can influence its solubility, reactivity, and overall chemical behavior .
Properties
IUPAC Name |
2-cyanohexan-2-yl benzenecarbodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NS2/c1-3-4-10-14(2,11-15)17-13(16)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMXQLSMGWDAFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C#N)SC(=S)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001204326 |
Source
|
Record name | Benzenecarbodithioic acid, 1-cyano-1-methylpentyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001204326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858249-76-9 |
Source
|
Record name | Benzenecarbodithioic acid, 1-cyano-1-methylpentyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858249-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenecarbodithioic acid, 1-cyano-1-methylpentyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001204326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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